molecular formula C20H29N3O4 B2829722 Ethyl 4-(4-(4-methoxypiperidin-1-yl)benzoyl)piperazine-1-carboxylate CAS No. 2034522-45-5

Ethyl 4-(4-(4-methoxypiperidin-1-yl)benzoyl)piperazine-1-carboxylate

Cat. No. B2829722
CAS RN: 2034522-45-5
M. Wt: 375.469
InChI Key: PCPAEPJVSXSKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-(4-methoxypiperidin-1-yl)benzoyl)piperazine-1-carboxylate, also known as EMBP, is a synthetic compound that has been widely used in scientific research. EMBP is a piperazine derivative that has shown promising results in various studies, including its potential as a therapeutic agent for various diseases. In

Scientific Research Applications

Alkoxycarbonylpiperidines as N-nucleophiles in Palladium-catalyzed Aminocarbonylation

Piperidines with ester functionality have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation, showing the potential of such compounds in synthetic chemistry for the formation of carboxamides and ketocarboxamides under varying conditions. This demonstrates the chemical versatility and reactivity of alkoxycarbonylpiperidine derivatives in creating complex molecules under mild to high-pressure conditions (Takács et al., 2014).

Crystal Structure Analysis

The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a product of a reaction involving ethyl 1-piperazinecarboxylate, revealed insights into the molecular conformation and the arrangement of piperazine rings in solid-state. This study aids in understanding the structural characteristics of similar ethyl piperazine derivatives (Faizi et al., 2016).

Antimicrobial Activities of Novel Derivatives

Research into the antimicrobial properties of novel 1,2,4-triazole derivatives, synthesized from various ester ethoxycarbonylhydrazones, indicates the potential of ethyl piperazine derivatives in developing new antimicrobial agents. These compounds exhibit good to moderate activities against several microorganisms, showcasing the therapeutic potential of chemical modifications on the ethyl piperazine backbone (Bektaş et al., 2010).

Synthesis and Biological Screening for Tuberculosis

A series of molecules designed by molecular hybridization involving ethyl piperazine derivatives were screened for their activity against Mycobacterium tuberculosis. The study highlights the application of ethyl piperazine derivatives in the design of new compounds for the treatment of tuberculosis, with some showing promising inhibitory properties (Reddy et al., 2014).

Development of Selective Dopamine Transporter Ligands

The replacement of certain atoms in dopamine transporter-specific ligands with a nitrogen atom led to the development of new, potent, and selective compounds for the dopamine transporter. This study underscores the utility of ethyl piperazine derivatives in neuropharmacology, especially in the context of developing treatments for disorders such as cocaine dependence (Dutta et al., 1998).

properties

IUPAC Name

ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-3-27-20(25)23-14-12-22(13-15-23)19(24)16-4-6-17(7-5-16)21-10-8-18(26-2)9-11-21/h4-7,18H,3,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPAEPJVSXSKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate

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